molecular formula C31H33N7O6S2 B10872117 2-[4-({3-(Ethoxycarbonyl)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophen-2-yl}carbamothioyl)piperazin-1-yl]-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

2-[4-({3-(Ethoxycarbonyl)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophen-2-yl}carbamothioyl)piperazin-1-yl]-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B10872117
M. Wt: 663.8 g/mol
InChI Key: PSEZIOVVTAJKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-({[3-(ETHOXYCARBONYL)-4-METHYL-5-(2-TOLUIDINOCARBONYL)-2-THIENYL]AMINO}CARBOTHIOYL)PIPERAZINO]-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[2,3-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings

Preparation Methods

The synthesis of 2-[4-({[3-(ETHOXYCARBONYL)-4-METHYL-5-(2-TOLUIDINOCARBONYL)-2-THIENYL]AMINO}CARBOTHIOYL)PIPERAZINO]-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability.

Chemical Reactions Analysis

2-[4-({[3-(ETHOXYCARBONYL)-4-METHYL-5-(2-TOLUIDINOCARBONYL)-2-THIENYL]AMINO}CARBOTHIOYL)PIPERAZINO]-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-({[3-(ETHOXYCARBONYL)-4-METHYL-5-(2-TOLUIDINOCARBONYL)-2-THIENYL]AMINO}CARBOTHIOYL)PIPERAZINO]-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-({[3-(ETHOXYCARBONYL)-4-METHYL-5-(2-TOLUIDINOCARBONYL)-2-THIENYL]AMINO}CARBOTHIOYL)PIPERAZINO]-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Properties

Molecular Formula

C31H33N7O6S2

Molecular Weight

663.8 g/mol

IUPAC Name

2-[4-[[3-ethoxycarbonyl-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophen-2-yl]carbamothioyl]piperazin-1-yl]-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C31H33N7O6S2/c1-5-36-16-20(28(41)42)23(39)19-15-32-30(34-25(19)36)37-11-13-38(14-12-37)31(45)35-27-22(29(43)44-6-2)18(4)24(46-27)26(40)33-21-10-8-7-9-17(21)3/h7-10,15-16H,5-6,11-14H2,1-4H3,(H,33,40)(H,35,45)(H,41,42)

InChI Key

PSEZIOVVTAJKGP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=C(C(=C(S4)C(=O)NC5=CC=CC=C5C)C)C(=O)OCC)C(=O)O

Origin of Product

United States

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